molecular formula C11H8N2O2 B1661021 [4,4'-Bipyridine]-2-carboxylic acid CAS No. 872468-96-7

[4,4'-Bipyridine]-2-carboxylic acid

Cat. No.: B1661021
CAS No.: 872468-96-7
M. Wt: 200.19
InChI Key: XTXTUUSBPVGPTE-UHFFFAOYSA-N
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Description

[4,4’-Bipyridine]-2-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The 4,4’-bipyridine derivative is particularly notable for its applications in coordination chemistry, where it serves as a ligand for metal complexes. The carboxylic acid functional group at the 2-position adds further versatility to this compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of picolinic acid with pyridine derivatives in the presence of a catalyst. For instance, silver oxide (Ag₂O) can be used as an oxidant to facilitate the formation of the desired bipyridine compound .

Another approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder .

Industrial Production Methods

Industrial production of [4,4’-Bipyridine]-2-carboxylic acid often employs metal-catalyzed cross-coupling reactions. These methods include Suzuki coupling, Stille coupling, and Negishi coupling, which are well-suited for large-scale synthesis due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Silver oxide (Ag₂O) is commonly used as an oxidant.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydro-bipyridine derivatives.

    Substitution: Various esters, amides, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of [4,4’-Bipyridine]-2-carboxylic acid largely depends on its role as a ligand in metal complexes. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes that can participate in various catalytic and redox reactions. These interactions can influence the electronic properties of the metal center, thereby modulating its reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms in the 2-positions.

    3,3’-Bipyridine: Similar to 2,2’-bipyridine but with nitrogen atoms in the 3-positions.

    4,4’-Bipyridine: The parent compound without the carboxylic acid group.

Uniqueness

The presence of the carboxylic acid group at the 2-position in [4,4’-Bipyridine]-2-carboxylic acid adds a unique functional handle that allows for further chemical modifications and applications. This functional group enhances the compound’s versatility in forming various derivatives and participating in diverse chemical reactions .

Properties

IUPAC Name

4-pyridin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXTUUSBPVGPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673539
Record name [4,4'-Bipyridine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872468-96-7
Record name [4,4'-Bipyridine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4,4'-bipyridine]-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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